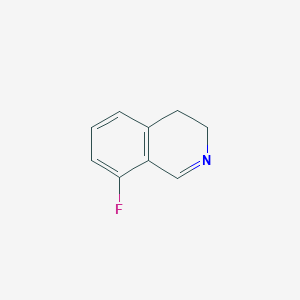
8-Fluoro-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of dihydroisoquinoline, a class of compounds known for their significant biological activity. Isoquinolines and their derivatives are found in many natural products and synthetic compounds, exhibiting a wide range of pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :
Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.
Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Cyclization: The resulting intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.
Alkylation: Alkylation reactions introduce alkyl groups at specific positions on the isoquinoline ring.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Alkylation: Alkyl halides and strong bases like potassium tert-butoxide (KOtBu) are used.
Nucleophilic Aromatic Substitution: Amines such as morpholine, pyrrolidine, and piperidine are used under heating conditions.
Major Products:
Reduction: Tetrahydroisoquinoline derivatives.
Alkylation: Alkyl-substituted isoquinolines.
Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.
Aplicaciones Científicas De Investigación
8-Fluoro-3,4-dihydroisoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .
Comparación Con Compuestos Similares
8-Fluoroisoquinoline: Similar in structure but lacks the dihydro component.
3,4-Dihydroisoquinoline: Lacks the fluorine atom, resulting in different chemical properties.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated version with different biological activity.
Uniqueness: 8-Fluoro-3,4-dihydroisoquinoline is unique due to the presence of the fluorine atom at the 8-position, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C9H8FN |
|---|---|
Peso molecular |
149.16 g/mol |
Nombre IUPAC |
8-fluoro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |
Clave InChI |
HDLWOQYZFUGLFS-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=C1C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


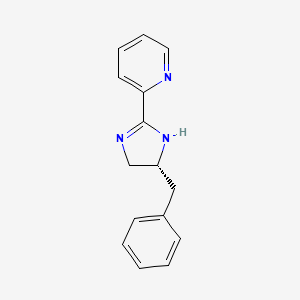
![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
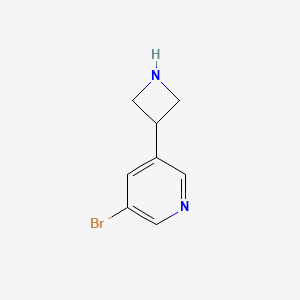
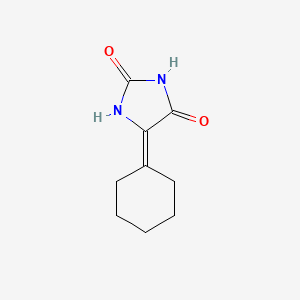
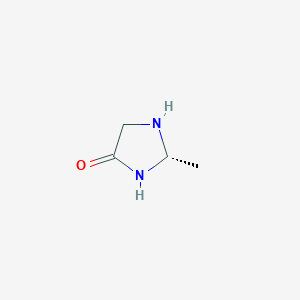


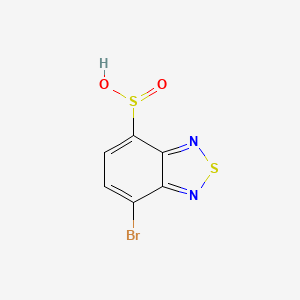
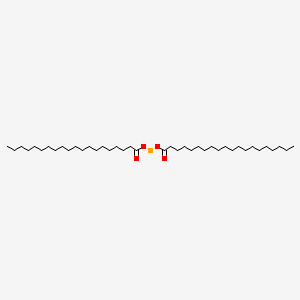
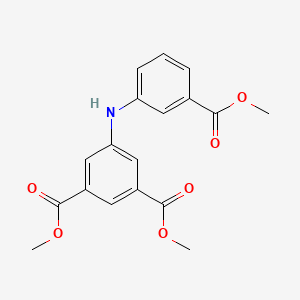
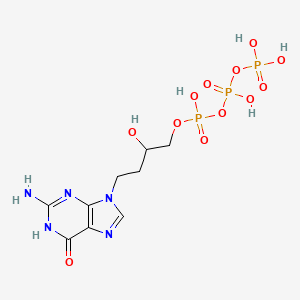
![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
